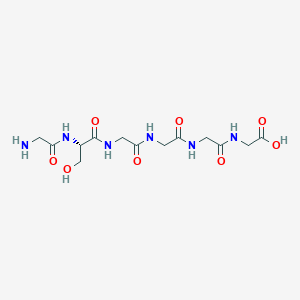![molecular formula C17H13NO2 B14242489 6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one CAS No. 477940-68-4](/img/structure/B14242489.png)
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. The presence of the benzylideneamino group and the benzopyran core makes this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one typically involves the condensation of 7-methyl-2H-1-benzopyran-2-one with benzylideneamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The benzylideneamino group can interact with various enzymes and receptors, modulating their activity. The benzopyran core can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2H-1-benzopyran-2-one: Lacks the benzylideneamino group but shares the benzopyran core.
6-Amino-7-methyl-2H-1-benzopyran-2-one: Contains an amino group instead of the benzylideneamino group.
6-Benzylideneamino-2H-1-benzopyran-2-one: Similar structure but without the methyl group at the 7-position.
Uniqueness
6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the benzylideneamino group and the methyl group on the benzopyran core. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
477940-68-4 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(benzylideneamino)-7-methylchromen-2-one |
InChI |
InChI=1S/C17H13NO2/c1-12-9-16-14(7-8-17(19)20-16)10-15(12)18-11-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
XUWFVFDVPISVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)O2)C=C1N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

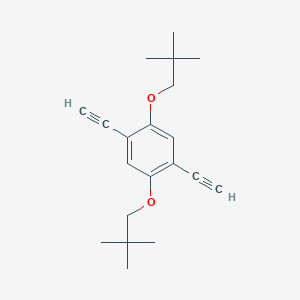
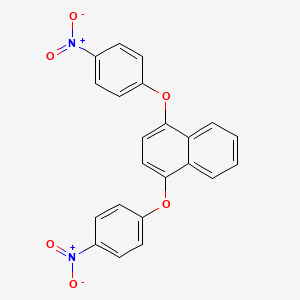
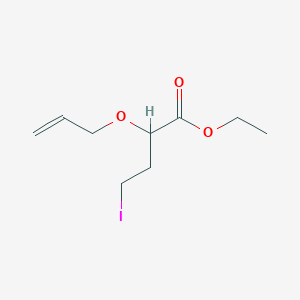
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
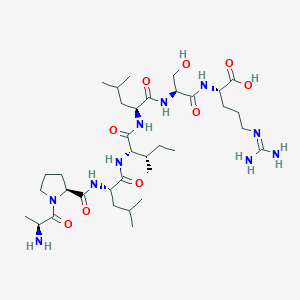
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
